molecular formula C20H22O4 B14260054 4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-, (1S,2S,3S,6S)- CAS No. 391201-70-0

4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-, (1S,2S,3S,6S)-

Katalognummer: B14260054
CAS-Nummer: 391201-70-0
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: HEAOJLZDFTYKHK-VNTMZGSJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-, (1S,2S,3S,6S)- is a chemical compound with the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol . This compound is characterized by its cyclohexene ring structure with two hydroxyl groups and two phenylmethoxy groups attached at specific positions. It is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

The synthesis of 4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-, (1S,2S,3S,6S)- involves several steps. One common method includes the following steps:

Analyse Chemischer Reaktionen

4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-, (1S,2S,3S,6S)- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-, (1S,2S,3S,6S)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-, (1S,2S,3S,6S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its phenylmethoxy groups play a crucial role in its binding affinity and specificity towards target molecules.

Vergleich Mit ähnlichen Verbindungen

4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-, (1S,2S,3S,6S)- can be compared with similar compounds such as:

    4-Cyclohexene-1,2-diol: Lacks the phenylmethoxy groups, resulting in different chemical properties and reactivity.

    Cyclohexane-1,2-diol: Saturated version of the compound, with different reactivity and applications.

    4-Cyclohexene-1,2-diol, 3,6-bis(methoxy)-: Similar structure but with methoxy groups instead of phenylmethoxy, leading to variations in chemical behavior.

Eigenschaften

CAS-Nummer

391201-70-0

Molekularformel

C20H22O4

Molekulargewicht

326.4 g/mol

IUPAC-Name

(1S,2S,3S,6S)-3,6-bis(phenylmethoxy)cyclohex-4-ene-1,2-diol

InChI

InChI=1S/C20H22O4/c21-19-17(23-13-15-7-3-1-4-8-15)11-12-18(20(19)22)24-14-16-9-5-2-6-10-16/h1-12,17-22H,13-14H2/t17-,18-,19+,20+/m0/s1

InChI-Schlüssel

HEAOJLZDFTYKHK-VNTMZGSJSA-N

Isomerische SMILES

C1=CC=C(C=C1)CO[C@H]2C=C[C@@H]([C@H]([C@@H]2O)O)OCC3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)COC2C=CC(C(C2O)O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.